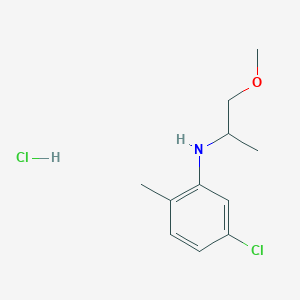

5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The compound 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride derives its systematic name from the hierarchical prioritization of functional groups and substituents under IUPAC guidelines. The parent structure is aniline (benzenamine), where the amino group (-NH₂) serves as the principal functional group. The substituents are numbered to assign the lowest possible locants:

- A chloro group at position 5 (meta to the amino group).

- A methyl group at position 2 (ortho to the amino group).

- A 1-methoxypropan-2-yl substituent bonded to the nitrogen atom via a secondary amine linkage.

The suffix hydrochloride indicates the presence of a hydrochloric acid counterion, forming a quaternary ammonium salt. The full IUPAC name adheres to Rule C-814.2 for tertiary amines, where the N-substituent is prioritized alphabetically.

Table 1: Nomenclature Breakdown

| Component | Position | Role in Naming |

|---|---|---|

| Benzene ring | – | Parent structure |

| -NH₂ (amino group) | 1 | Principal functional group |

| -Cl (chloro) | 5 | Substituent |

| -CH₃ (methyl) | 2 | Substituent |

| -OCH₂CH(CH₃) (methoxypropan-2-yl) | N-linked | N-substituent |

Molecular Geometry and Conformational Analysis

The molecular formula C₁₁H₁₆ClNO·HCl corresponds to a planar aromatic core with three substituents inducing steric and electronic distortions. Key geometric features include:

- Benzene ring planarity : The chloro and methyl groups at positions 5 and 2, respectively, create minimal ring distortion due to their small size.

- Methoxypropan-2-yl group : The branched ether side chain adopts a gauche conformation to minimize steric clashes between the methoxy oxygen and methyl group on the propane backbone.

- Intramolecular hydrogen bonding : The protonated amine forms a strong ionic interaction with the chloride ion (N⁺-H···Cl⁻), stabilizing the crystal lattice.

Computational studies (e.g., AM1 Hamiltonian) predict a bisecting conformation for the methoxypropan-2-yl group relative to the aromatic plane, with a dihedral angle of ~112° between the N-C bond and the propane backbone. This conformation balances steric bulk and electronic delocalization.

X-ray Crystallographic Studies

While direct X-ray data for this compound remains unpublished, analogous chloroacetanilides exhibit characteristic packing motifs:

- Monoclinic or orthorhombic systems : Observed in derivatives like N-(5-chlorosalicylidene)-2-hydroxy-5-chloroaniline (space group Pna2₁).

- Hydrogen-bonded networks : Protonated amines form N⁺-H···Cl⁻ interactions (2.55–2.62 Å), while methoxy oxygen engages in weak C-H···O contacts (3.10–3.30 Å).

- Unit cell parameters : Expected a = 10–15 Å, b = 5–7 Å, c = 25–30 Å based on structurally similar anilides.

Table 2: Predicted Crystallographic Parameters

Comparative Analysis with Related Chloroacetanilide Derivatives

The structural features of this compound align with agrochemical and pharmaceutical precursors:

Metolachlor (C₁₅H₂₂ClNO₂) :

5-Chloro-N-(2-methoxyethyl)-2-methylaniline (C₁₀H₁₄ClNO) :

N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline :

Table 3: Structural Comparison of Chloroacetanilides

Properties

IUPAC Name |

5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO.ClH/c1-8-4-5-10(12)6-11(8)13-9(2)7-14-3;/h4-6,9,13H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZVAZUHSMILFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(C)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Alkylation Approach

Overview:

This method involves the reductive alkylation of 5-chloro-2-methylaniline with a chiral epoxide or related alkylating agent, followed by catalytic hydrogenation to yield the target compound as its hydrochloride salt.

-

- 5-chloro-2-methylaniline (aromatic amine substrate)

- (R)- or (S)-1-methoxypropan-2-yl epoxide or equivalent chiral alkylating agent

-

- The amine is reacted with the epoxide in a suitable solvent (e.g., lower alcohols or aprotic solvents) under reflux conditions for several hours (typically ~6 hours) to ensure completion.

- The reaction mixture is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere to reduce any intermediate aziridines or imines formed, yielding the secondary amine product.

- The reaction is often performed at controlled temperatures (0°C to room temperature) to maintain enantioselectivity and yield.

-

- After hydrogenation, the catalyst is removed by filtration.

- The product is isolated as the hydrochloride salt by treatment with hydrochloric acid, followed by crystallization from solvents such as acetone or isopropanol.

- Addition of a base prior to isolation improves catalyst separation and product purity.

- High enantiomeric excess (ee) of the product.

- Catalyst can be reused multiple times with minimal loss of activity.

- Process is scalable and economically viable for industrial production.

Reference Data Summary:

| Step | Conditions/Details | Outcome |

|---|---|---|

| Alkylation | Reflux with epoxide in lower alcohol, ~6 h | Formation of N-(1-methoxypropan-2-yl) intermediate |

| Catalytic hydrogenation | Pd/C catalyst, H₂ atmosphere, 0–25°C | Reduction to secondary amine with high ee |

| Isolation | Addition of HCl, crystallization from acetone | Pure hydrochloride salt crystals |

| Catalyst reuse | Filtration and reuse with minimal activity loss | Economical and eco-friendly process |

(Summarized from patent processes detailing reductive alkylation and hydrogenation of substituted anilines)

Use of Epichlorohydrin and Chiral Auxiliary

Overview:

An alternative preparation involves reacting 5-chloro-2-methylaniline with epichlorohydrin derivatives in the presence of chiral auxiliaries or catalysts to induce stereoselectivity.

-

- Epichlorohydrin is reacted with the aniline derivative in the presence of a chiral catalyst such as a cobalt complex or other chiral ligands.

- The reaction is carried out in solvents like methyl tert-butyl ether (MTBE) or dichloromethane at temperatures between 10–40°C, typically around 20–30°C.

- Potassium carbonate and potassium iodide are added to facilitate the nucleophilic substitution.

-

- The progress is monitored by UPLC (Ultra Performance Liquid Chromatography) using a C18 column with water/acetonitrile/formic acid mobile phases.

-

- After reaction completion, the mixture is subjected to phase separation with water and organic solvents.

- Organic phases are washed with dilute sodium hydroxide to remove impurities and residual catalysts.

- Concentration and crystallization steps follow, often involving acetonitrile or isopropanol to obtain the hydrochloride salt.

- Precise control over stereochemistry.

- Efficient catalyst recovery and reuse.

- High purity and yield of the hydrochloride salt.

Reference Data Summary:

| Step | Conditions/Details | Outcome |

|---|---|---|

| Reaction with epichlorohydrin | 20–30°C, MTBE solvent, chiral cobalt catalyst | Formation of chiral intermediate |

| Base addition | Potassium carbonate, potassium iodide | Facilitates nucleophilic substitution |

| Purification | Washing with NaOH, concentration, crystallization | Pure hydrochloride salt crystals |

| Monitoring | UPLC analysis | Reaction control and optimization |

(Adapted from enantioselective synthesis patents involving epichlorohydrin and chiral catalysts)

Catalytic Hydrogenation and Catalyst Management

- Addition of water during reductive alkylation improves separation of catalyst, co-catalyst, and product without loss in yield or purity.

- Introducing a base prior to product isolation enhances catalyst removal by filtration.

- Recycled catalysts retain high activity over multiple cycles, reducing the need for fresh catalyst addition.

- Avoidance of activated carbon and additional solvents during purification improves environmental and economic aspects of the process.

Reference Data Summary:

| Parameter | Effect |

|---|---|

| Water addition | Better catalyst/product separation |

| Base addition before isolation | Improved catalyst filtration and product purity |

| Catalyst reuse | Minimal activity loss over multiple cycles |

| Avoidance of activated carbon | Eco-friendly and cost-effective process |

(Summarized from improved industrial preparation patents)

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives such as alcohols or amines.

Substitution: Generation of various substituted anilines or ethers.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties

One of the prominent applications of this compound is in the field of neuroprotection. Research indicates that it may stimulate post-natal hippocampal neurogenesis and reduce neuronal cell death, suggesting potential therapeutic uses in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to protect neurons from axonal degeneration, which is crucial for maintaining neuronal health and function .

Pharmaceutical Formulations

The compound can be utilized in the formulation of various pharmaceuticals due to its chemical stability and bioactivity. Its derivatives are explored for their efficacy in treating conditions related to inflammation and pain management, expanding its potential therapeutic applications .

Materials Science

Coating Materials

this compound serves as a key ingredient in the development of advanced coating materials. Its properties contribute to improved adhesion and durability of coatings used in industrial applications. These coatings can be applied to metals, plastics, and other substrates to enhance resistance to corrosion and wear .

Adhesives and Sealants

The compound's chemical structure allows it to function effectively as an adhesive or sealant in various manufacturing processes. Its application in this area enhances the bonding strength and longevity of materials used in construction and automotive industries .

Case Studies

Mechanism of Action

The mechanism by which 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The target compound’s methoxypropan-2-yl group increases hydrophobicity (higher XLogP3) compared to o-toluidine hydrochloride but reduces aromatic interactions compared to the phenoxypropyl analog .

- The hydrochloride salt form enhances polarity and solubility relative to free bases, though steric hindrance from the methoxypropan-2-yl group may limit dissolution kinetics .

Biological Activity

5-Chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride is a synthetic compound with potential biological activity, particularly in the context of cancer research and toxicology. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloro substituent on the aromatic ring and an N-methoxypropan-2-yl side chain, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on cell proliferation in various cancer types, particularly those driven by epidermal growth factor receptor (EGFR) pathways. For instance, research has shown that certain aniline derivatives can inhibit tumor growth in non-small cell lung cancer (NSCLC) models by targeting EGFR signaling pathways .

Toxicological Effects

The toxicological profile of related compounds suggests potential risks associated with exposure. For example, studies on N-methylaniline, a structurally related compound, have demonstrated dose-dependent hematological effects, including decreased erythrocyte counts and increased methemoglobin levels. Such changes indicate possible systemic toxicity at higher doses .

| Effect | Observed Outcome | Dose (mg/kg-day) |

|---|---|---|

| Erythrocyte Count Reduction | Significant decrease | ≥ 25 |

| Methemoglobin Production | Increased levels | ≥ 5 |

| Spleen Weight Increase | Significant elevation | ≥ 25 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling and proliferation. The presence of the chloro group may enhance its reactivity and binding affinity to target proteins, potentially leading to alterations in cellular processes.

Study on Antitumor Activity

A notable study investigated the anticancer properties of a series of aniline derivatives, including compounds structurally similar to this compound. These compounds were tested in vitro against various cancer cell lines, revealing significant cytotoxic effects linked to their ability to induce apoptosis and inhibit cell cycle progression .

Toxicity Assessment

In another study focusing on N-methylaniline, researchers conducted subchronic toxicity assessments in rats. The findings indicated that exposure led to significant changes in hematology and organ weights, particularly affecting the spleen and liver. The lowest observed adverse effect level (LOAEL) was determined to be 25 mg/kg-day, highlighting the need for caution when considering the safety profile of related compounds .

Q & A

Q. What are the standard synthetic routes for 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a primary amine (e.g., 5-chloro-2-methylaniline) and a methoxy-substituted alkyl halide (e.g., 1-methoxypropan-2-yl chloride). Key steps include:

- Amination: Reacting 5-chloro-2-methylaniline with 1-methoxypropan-2-yl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under reflux, with a base like triethylamine (Et₃N) to neutralize HCl byproducts .

- Hydrochloride Salt Formation: Treating the free base with HCl gas or concentrated HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

Optimization Metrics: Reaction temperature (typically 60–80°C), stoichiometry (1:1.2 molar ratio of amine to alkyl halide), and solvent polarity influence yield and purity. Monitoring via TLC or HPLC ensures reaction completion .

Q. What spectroscopic methods are most effective for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the methoxypropan-2-yl group (e.g., δ ~3.3 ppm for methoxy protons) and the aromatic protons of the chloro-methylaniline moiety. DEPT-135 distinguishes primary/secondary carbons .

- Mass Spectrometry (HRMS): High-resolution MS validates the molecular ion peak (e.g., [M+H⁺] at m/z calculated for C₁₁H₁₇Cl₂NO).

- X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities, as demonstrated in similar amine hydrochlorides .

Q. How do solubility and stability profiles impact experimental design?

Methodological Answer:

- Solubility: The hydrochloride salt is water-soluble due to ionic dissociation, enabling aqueous-phase reactions. In organic solvents (e.g., ethanol, DMSO), solubility varies with temperature; pre-dissolution at 40–50°C is recommended for homogeneous mixing .

- Stability: Degradation occurs under basic conditions (pH >8) or prolonged exposure to light. Storage at -20°C in amber vials with desiccants (e.g., silica gel) preserves integrity .

Advanced Research Questions

Q. How can kinetic studies improve the yield of the amination step?

Methodological Answer:

- Rate Determination: Conduct time-resolved ¹H NMR or in-situ FTIR to monitor amine consumption and intermediate formation. For example, pseudo-first-order kinetics are expected with excess alkyl halide .

- Activation Energy: Use Arrhenius plots (k vs. 1/T) to identify optimal temperature ranges. A study on analogous compounds showed a 20% yield increase at 70°C vs. 50°C due to reduced activation barriers .

- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .

Q. What analytical strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Metabolite Profiling: Use LC-MS/MS to identify metabolic byproducts (e.g., dechlorinated or demethylated derivatives) that may contribute to conflicting bioactivity results. For example, hydroxylation at the methoxy group alters receptor binding .

- Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to account for assay variability. Parallel testing with structurally similar compounds (e.g., 5-fluoro analogs) isolates substituent effects .

Q. How does the compound’s structure-activity relationship (SAR) influence its pharmacological potential?

Methodological Answer:

- Substituent Effects: The chloro group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration, while the methoxypropan-2-yl group introduces steric hindrance, reducing off-target interactions. SAR studies on analogs show that replacing chlorine with fluorine decreases toxicity but increases metabolic stability .

- Binding Affinity Modeling: Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., serotonin receptors). Electrostatic potential maps highlight nucleophilic regions susceptible to metabolic oxidation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Purity Verification: Re-crystallize the compound from ethanol/water (70:30 v/v) and compare DSC thermograms with literature data. Impurities (e.g., residual solvents) lower observed melting points .

- Spectral Reproducibility: Cross-validate NMR chemical shifts using internal standards (e.g., TMS) and controlled solvent systems (e.g., DMSO-d₆ vs. CDCl₃). Discrepancies in aromatic proton shifts may arise from solvent polarity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.